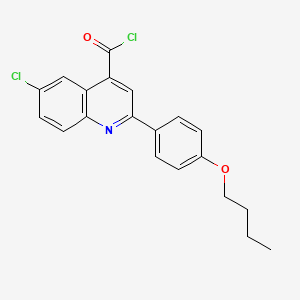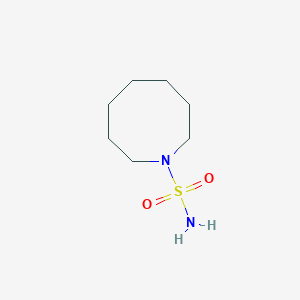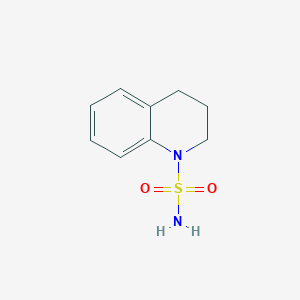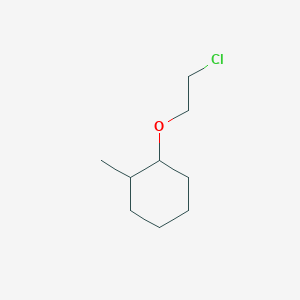
2-(4-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride
説明
2-(4-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride (2-BPQC) is a synthetic compound that has been used in research applications since its discovery in 1984. The compound has been studied for its potential use in drug design, as well as its biochemical and physiological effects.
科学的研究の応用
Synthesis and Cyclization Reactions : The compound is involved in synthesis and cyclization reactions. For instance, Vorbrüggen, Bohn, and Krolikiewicz (1990) demonstrated cyclization processes to create flavones and quinolones, which are important in medicinal chemistry and organic synthesis (Vorbrüggen, Bohn, & Krolikiewicz, 1990).
Chlorination Studies : Research by Cziáky (1991) explored the chlorination of similar quinoline compounds, focusing on the preparation and properties of chloroquinoline derivatives, which are key intermediates in pharmaceutical and agrochemical industries (Cziáky, 1991).
Chiral Ligand Synthesis : Studies like those conducted by Franciò et al. (1999) involve the synthesis of chiral ligands using quinoline derivatives. These ligands have applications in asymmetric synthesis and catalysis (Franciò et al., 1999).
Application in Fluorescence Derivatization : Yoshida, Moriyama, and Taniguchi (1992) found that quinoline-carbonyl chloride derivatives serve as fluorescence derivatization reagents for alcohols in liquid chromatography, enhancing the detection and analysis of various compounds (Yoshida, Moriyama, & Taniguchi, 1992).
Preparation of Heterocyclic Analogues : Research by Eller et al. (2006) describes the synthesis of pyrano[2,3-c]pyrazol-4(1H)-ones using quinoline derivatives. These heterocyclic compounds have numerous applications in drug development and organic chemistry (Eller et al., 2006).
特性
IUPAC Name |
2-(4-butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO2/c1-2-3-10-25-15-7-4-13(5-8-15)19-12-17(20(22)24)16-11-14(21)6-9-18(16)23-19/h4-9,11-12H,2-3,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZSWSOTBXPYAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901202939 | |
| Record name | 2-(4-Butoxyphenyl)-6-chloro-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901202939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160263-40-0 | |
| Record name | 2-(4-Butoxyphenyl)-6-chloro-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Butoxyphenyl)-6-chloro-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901202939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-{[(3-Methylcyclohexyl)oxy]methyl}aniline](/img/structure/B1372777.png)




![[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol](/img/structure/B1372789.png)
![2-[(3-Bromopropoxy)methyl]oxolane](/img/structure/B1372790.png)

![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B1372792.png)
